2,2'-Dimethyl-4'-methoxypropiophenone
Description
Significance of Aromatic Ketones with Alkyl and Alkoxy Substituents in Chemical Sciences
Aromatic ketones are a class of organic compounds featuring a carbonyl group (C=O) bonded to an aromatic ring and an alkyl or aryl group. fiveable.me This structural arrangement makes them pivotal intermediates in a wide array of organic syntheses. The reactivity of these molecules is largely governed by the interplay between the electrophilic carbonyl carbon and the electron-rich aromatic system. quora.com
The introduction of substituents, such as alkyl and alkoxy groups, onto the aromatic ring profoundly influences the ketone's physical and chemical properties.
Alkoxy Groups: An alkoxy group, like the methoxy (B1213986) (-OCH₃) group found in 4'-methoxypropiophenone (B29531), is a strong electron-donating group through resonance. This donation of electron density to the aromatic ring can decrease the electrophilicity of the carbonyl carbon, potentially reducing its reactivity towards nucleophiles compared to unsubstituted aromatic ketones. quora.com However, this electronic modification is highly valuable in directing electrophilic aromatic substitution reactions and stabilizing intermediates.
Alkyl Groups: Alkyl groups, such as a methyl (-CH₃) group, are weakly electron-donating through an inductive effect. Their presence can also introduce steric hindrance, which can influence the stereochemical outcome of reactions at the carbonyl center or adjacent positions on the ring. ncert.nic.in
The combination of both alkyl and alkoxy substituents allows for the fine-tuning of a molecule's electronic and steric properties. This strategic substitution is fundamental in designing molecules for specific applications, ranging from pharmaceuticals and agrochemicals to advanced materials. fiveable.me These compounds are generally more stable than their aliphatic counterparts due to the delocalization of electrons between the aromatic ring and the carbonyl group.
Overview of Research Trajectories for Propiophenone (B1677668) Derivatives
Propiophenone and its derivatives are a significant subclass of aromatic ketones that serve as foundational building blocks in synthetic chemistry. The global market for propiophenone reflects its importance as a niche but strategic intermediate, particularly in the pharmaceutical sector. researchandmarkets.comcognitivemarketresearch.comdataintelo.com Research into propiophenone derivatives has followed several key trajectories:
Pharmaceutical Synthesis: A primary application of propiophenones is as intermediates in the synthesis of active pharmaceutical ingredients (APIs). dataintelo.com Their structural core is present in various therapeutic agents. For example, studies have demonstrated the synthesis of phenylpropiophenone derivatives for evaluation as potential anticancer agents. nih.gov The growing complexity of modern drug design continually creates demand for novel and specialized intermediates like substituted propiophenones. researchandmarkets.com
Agrochemicals: Propiophenone derivatives are also used in the production of herbicides and pesticides, which are essential for modern agriculture. dataintelo.com Research in this area focuses on developing more effective and environmentally benign agrochemicals.
Fine Chemical Production: Certain propiophenone derivatives are valuable precursors to other high-value chemicals. A notable example is the catalytic conversion of 4'-methoxypropiophenone into trans-anethole, a compound widely used in flavors, fragrances, and as a precursor for polymeric materials. nih.govmdpi.comresearchgate.net This conversion often involves a cascade of reactions, including reduction and dehydration, highlighting the synthetic versatility of the propiophenone scaffold. nih.gov
Catalysis Research: The synthesis and transformation of propiophenone derivatives are often subjects of catalysis research. For instance, developing efficient and recyclable catalysts, such as bifunctional acid-base catalysts, for the conversion of biomass-derived 4'-methoxypropiophenone is an active area of investigation aimed at creating greener chemical processes. nih.govmdpi.com
The following table summarizes key research applications for propiophenone derivatives:
| Derivative Type | Research Application | Significance | Reference |
|---|---|---|---|
| Generic Phenylpropiophenones | Anticancer Agent Synthesis | Investigated for cytotoxic activities against various cancer cell lines. | nih.gov |
| Propiophenone | Pharmaceutical Intermediate | Core structure for various APIs and essential for complex drug development. | researchandmarkets.comdataintelo.com |
| 4'-Methoxypropiophenone | Precursor to trans-Anethole | Used to produce a high-value chemical for food, fragrance, and polymer industries. | nih.govmdpi.com |
| Propiophenone | Agrochemical Intermediate | Used in the synthesis of herbicides and pesticides. | dataintelo.com |
Rationale and Academic Imperatives for In-Depth Investigation of 2,2'-Dimethyl-4'-methoxypropiophenone
While extensive research exists for simpler propiophenones, the specific compound This compound represents a more complex and less-explored area of chemical space. The rationale for its in-depth investigation stems from the principles of structure-activity relationship (SAR) studies and the pursuit of novel chemical entities with unique properties.
The academic imperative to study this particular molecule is driven by the desire to understand how the combination of specific steric and electronic features modifies the well-known 4'-methoxypropiophenone scaffold. The key structural modifications in this compound are:
A 2'-Methyl Group: The placement of a methyl group at the 2'-position (ortho to the propanoyl group) on the phenyl ring introduces significant steric hindrance. This could dramatically influence the conformation of the molecule and the accessibility of the carbonyl group to nucleophiles, potentially leading to unique selectivity in chemical reactions.
A 2-Methyl Group: A methyl group on the second carbon of the propanoyl chain (alpha to the carbonyl) introduces a stereocenter. The synthesis of enantiomerically pure forms of this compound would be a significant challenge and a point of academic interest, as different stereoisomers could exhibit distinct biological activities or properties.
Investigating this compound allows researchers to probe fundamental questions in physical organic chemistry regarding the cumulative effects of multiple substituents on reaction mechanisms and kinetics. Furthermore, the unique three-dimensional structure resulting from these substitutions could lead to novel applications. For instance, the increased steric bulk might result in derivatives with unusual liquid crystal properties or create a specific binding pocket for biological targets not recognized by simpler propiophenones. The synthesis and characterization of this molecule would provide valuable data for computational models that predict chemical properties and reactivity, thereby advancing the tools available for rational molecular design.
The following table provides physical data for related, simpler propiophenone compounds, offering a baseline for predicting the properties of the more complex target molecule.
| Property | 4'-Methoxypropiophenone | 3'-Methoxypropiophenone | Reference |
|---|---|---|---|
| CAS Number | 121-97-1 | 37951-49-8 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | chemicalbook.com |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | sigmaaldrich.com |
| Melting Point | 27-29 °C | Not specified | sigmaaldrich.com |
| Boiling Point | 273-275 °C | Not specified | sigmaaldrich.com |
| Density | 0.937 g/mL at 25 °C | Not specified | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(13)11-6-5-10(14-4)7-9(11)3/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJCPXBTYHBKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,2 Dimethyl 4 Methoxypropiophenone
Direct Synthesis Approaches to Substituted Propiophenones
The construction of the propiophenone (B1677668) framework, an aromatic ring attached to a propan-1-one moiety, is a fundamental transformation in organic synthesis. Several robust methods exist for creating this carbon-carbon bond between the aromatic nucleus and the acyl group.
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. wikipedia.org This reaction involves the treatment of an aromatic compound with an acylating agent, typically an acyl halide (e.g., propanoyl chloride) or an anhydride, in the presence of a Lewis acid catalyst. google.com The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. youtube.com
For a substituted propiophenone, the starting arene would be a correspondingly substituted benzene (B151609) or biphenyl (B1667301) derivative. The reaction proceeds via an electrophilic aromatic substitution mechanism. google.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. wikipedia.org The choice of Lewis acid can be critical and is not limited to AlCl₃; other options include FeCl₃, BF₃, and TiCl₄, among others. youtube.com
Interactive Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Typical Conditions | Notes |
| Aluminum Chloride (AlCl₃) | Stoichiometric amount, anhydrous solvent (e.g., CS₂, nitrobenzene) | Highly reactive, most common catalyst. google.comyoutube.com |
| Iron(III) Chloride (FeCl₃) | Catalytic or stoichiometric amounts | Milder alternative to AlCl₃. google.com |
| Boron Trifluoride (BF₃) | Often used with acetic anhydride | Good for activated aromatic rings. youtube.com |
| Zinc Chloride (ZnCl₂) | High temperatures | Less reactive, used for specific applications. |
| Solid Acid Catalysts (e.g., Zeolites) | High temperatures, industrial scale | Offer easier separation and catalyst recovery. youtube.com |
Grignard reagents (organomagnesium halides, RMgX) are powerful nucleophiles widely used for carbon-carbon bond formation. wikipedia.org Their reaction with various acyl sources provides a versatile pathway to ketones. One common method involves the reaction of a Grignard reagent with a nitrile. For the synthesis of a propiophenone, an arylmagnesium halide would be reacted with propanenitrile. The Grignard reagent adds to the nitrile's electrophilic carbon, forming an imine salt intermediate, which is then hydrolyzed to yield the ketone. orgoreview.com
Alternatively, Grignard reagents can be reacted with acyl chlorides. However, this reaction can be difficult to control as the initially formed ketone is also reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol as a by-product. acs.org To circumvent this, the reaction is often performed at low temperatures or by using less reactive organometallic reagents, such as organocadmium compounds, which can be prepared from the Grignard reagent.
Interactive Table 2: Ketone Synthesis Using Grignard Reagents
| Reagent 1 (Organometallic) | Reagent 2 (Acyl Source) | Intermediate | Final Product |
| Arylmagnesium bromide | Propanenitrile | Imine salt | Aryl propiophenone |
| Arylmagnesium bromide | Propionyl chloride | Ketone (can overreact) | Aryl propiophenone + Tertiary alcohol |
| Diarylcadmium (from Grignard) | Propionyl chloride | Ketone | Aryl propiophenone |
| Arylmagnesium bromide | Carboxylate salt | Dialkoxide | Aryl propiophenone |
Modern synthetic chemistry has seen the emergence of powerful dual catalytic systems, such as the combination of visible-light photoredox catalysis with nickel catalysis. libretexts.org This methodology enables the cross-coupling of electrophiles under mild conditions. nih.gov For ketone synthesis, this can involve the coupling of an aryl halide with an acyl electrophile. wikipedia.orglibretexts.org
The general mechanism involves a photocatalyst that, upon absorbing visible light, enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with other species in the reaction. In a common cycle, the photocatalyst reduces a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. libretexts.org This nickel species then undergoes oxidative addition into an aryl halide. The resulting arylnickel complex can then couple with an acyl source, followed by reductive elimination to yield the desired aryl ketone and regenerate the nickel catalyst. mdpi.com This approach is valued for its operational simplicity and high functional group tolerance. nih.govwikipedia.org
Beyond nickel, other transition metals, particularly palladium, are mainstays in cross-coupling reactions for ketone synthesis. pharmaguideline.com These methods often provide excellent functional group compatibility and selectivity. geeksforgeeks.org
One prominent example is the Suzuki-Miyaura coupling, which can be adapted for ketone synthesis by coupling an arylboronic acid with an acyl halide, catalyzed by a palladium complex. alfa-chemistry.com Similarly, carbonylative coupling reactions introduce a carbonyl group directly during the coupling process, often using carbon monoxide (CO) gas. For instance, a palladium catalyst can facilitate the reaction between an aryl halide, CO, and an organometallic reagent to form the ketone. pharmaguideline.com Other metals like copper and rhodium have also been employed in various ketone synthesis strategies, often involving the coupling of organometallic reagents with acyl sources. pharmaguideline.comgeeksforgeeks.org
Interactive Table 3: Comparison of Transition Metal-Catalyzed Ketone Syntheses
| Method | Metal Catalyst | Typical Substrates | Key Features |
| Suzuki-Miyaura Acyl Coupling | Palladium | Arylboronic acid + Acyl chloride | High functional group tolerance. alfa-chemistry.com |
| Carbonylative Coupling | Palladium | Aryl halide + CO + Organometallic reagent | Direct introduction of the carbonyl group. pharmaguideline.com |
| C-H Acylation | Rhodium, Ruthenium | Arene (C-H bond) + Aldehyde | Direct functionalization of C-H bonds. geeksforgeeks.org |
| Acyl-Cross-Electrophile Coupling | Nickel | Aryl halide + Acyl halide | Utilizes two different electrophiles. mdpi.com |
Derivatization Strategies and Functional Group Interconversions
Once the propiophenone core is synthesized, it can be subjected to various transformations to access a wider range of chemical structures.
The carbonyl group and the adjacent methylene (B1212753) group of the propiophenone structure are primary sites for oxidative and reductive reactions.
Reductive Transformations: The carbonyl group of a propiophenone is readily reduced. Treatment with mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) or stronger reagents like lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol (1-aryl-1-propanol). youtube.comlibretexts.org
For complete deoxygenation of the carbonyl to a methylene group (–C=O → –CH₂–), two classic named reactions are employed. The Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. wikipedia.orglibretexts.org This method is suitable for substrates that are stable in strongly acidic conditions. orgoreview.com The Wolff-Kishner reduction achieves the same transformation using hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. wikipedia.orgalfa-chemistry.com This reaction is ideal for substrates that are sensitive to acid but stable in base. masterorganicchemistry.combyjus.com Catalytic hydrogenation over a metal catalyst like palladium or platinum can also reduce the carbonyl group, typically to the alcohol, but under more forcing conditions can lead to the alkane. youtube.commasterorganicchemistry.com
Oxidative Transformations: The propiophenone core can also be oxidized. While propiophenone itself does not undergo the haloform reaction (which requires a methyl ketone), oxidation at the α-carbon (the methylene group) can occur. For example, oxidation of propiophenone with alkaline hypobromite (B1234621) has been studied. acs.org Stronger oxidizing agents can lead to cleavage of the bond between the carbonyl carbon and the α-carbon, yielding benzoic acid derivatives. The air oxidation of ethylbenzene, catalyzed by cobalt or manganese salts, is an industrial route to propiophenone itself, showcasing an oxidative pathway to its formation. nih.gov
Interactive Table 4: Summary of Transformations of the Propiophenone Core
| Transformation | Reagent(s) | Product | Conditions |
| Carbonyl Reduction (Alcohol) | NaBH₄ or LiAlH₄ | 1-Aryl-1-propanol | Mild, various solvents. libretexts.org |
| Carbonyl Reduction (Alkane) | Zn(Hg), HCl | Propylbenzene derivative | Strongly acidic (Clemmensen). wikipedia.org |
| Carbonyl Reduction (Alkane) | N₂H₄, KOH, heat | Propylbenzene derivative | Strongly basic (Wolff-Kishner). wikipedia.org |
| Oxidation | Alkaline Hypobromite | Complex mixture/cleavage | Basic conditions. acs.org |
| Oxidation (Strong) | e.g., KMnO₄, heat | Benzoic acid derivative | Harsh, oxidative cleavage. |
Stereoselective Derivatization Through Acetal (B89532) Formation
The formation of acetals is a common strategy for the protection of carbonyl groups in aldehydes and ketones during multi-step syntheses. This reaction involves the treatment of the carbonyl compound with an alcohol in the presence of an acid catalyst. youtube.com In the case of a ketone like 2,2'-Dimethyl-4'-methoxypropiophenone, this reaction would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol molecule to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water leads to a stabilized oxocarbenium ion, which is then attacked by a second alcohol molecule to yield the final acetal after deprotonation. youtube.com
The stereoselectivity of this process becomes particularly relevant when using chiral diols as the alcohol source. This results in the formation of diastereomeric cyclic acetals, also known as ketals when derived from a ketone. The formation of these diastereomers can be influenced by the steric environment around the carbonyl group and the reaction conditions. For this compound, the presence of the ortho-methyl group on the phenyl ring and the methyl group on the propiophenone backbone could direct the approach of the diol, potentially leading to a preference for one diastereomer over the other.
Table 1: Potential Diastereomeric Acetals from Reaction with a Chiral Diol
| Reactant | Chiral Diol | Potential Products |
| This compound | (R,R)-2,3-Butanediol | Diastereomer A, Diastereomer B |
This table illustrates the potential for forming diastereomeric products when this compound reacts with a chiral diol. The actual ratio of these products would depend on experimental conditions and the specific steric and electronic influences of the substituents.
Regioselective Functionalization of Aromatic and Aliphatic Moieties
The structure of this compound presents multiple sites for potential functionalization, both on the aromatic ring and the aliphatic side chain. The regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents.
Aromatic Ring Functionalization:
The aromatic ring of this compound contains a methoxy (B1213986) group and a methyl group, both of which are ortho-, para-directing activators for electrophilic aromatic substitution. The methoxy group is a stronger activating group than the methyl group. Therefore, electrophilic substitution reactions would be expected to occur at the positions ortho and para to the methoxy group. However, the position para to the methoxy group is already substituted with the propiophenone side chain. The positions ortho to the methoxy group are at C3' and C5'. The C3' position is sterically hindered by the adjacent methyl group at C2'. Consequently, electrophilic aromatic substitution is most likely to occur at the C5' position.
Aliphatic Chain Functionalization:
The aliphatic side chain offers several possibilities for regioselective functionalization. The carbonyl group can be a site for nucleophilic attack or can be reduced. The α-carbon to the carbonyl group can be enolized and subsequently undergo reactions such as alkylation or halogenation. The methyl group at the end of the chain could also potentially be functionalized, for instance, through free-radical halogenation, although this is generally less selective.
Table 2: Potential Regioselective Functionalization Products
| Reaction Type | Reagents | Major Product |
| Electrophilic Aromatic Substitution (Bromination) | Br₂/FeBr₃ | 3'-Bromo-2,2'-dimethyl-4'-methoxypropiophenone |
| α-Halogenation | NBS, H⁺ | 2-Bromo-2,2'-dimethyl-4'-methoxypropiophenone |
| Reduction | NaBH₄ | 1-(2,2'-Dimethyl-4'-methoxyphenyl)propan-1-ol |
This table provides examples of potential regioselective reactions and their likely major products based on the electronic and steric properties of this compound.
Mechanistic Investigations of Chemical Reactivity and Transformations
Fundamental Reaction Mechanisms Involving the Carbonyl Functionality
The carbonyl group in ketones like 2,2'-Dimethyl-4'-methoxypropiophenone is a key site for a variety of chemical transformations. Its reactivity is characterized by the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions: Aldol, Mannich, and Henry Reaction Pathways
While there are no specific studies involving this compound, the general mechanisms for these reactions are well-established for other carbonyl compounds.
Aldol Reaction: This reaction involves the nucleophilic addition of an enolate to a carbonyl group. For this compound, the presence of α-hydrogens on the ethyl group would, in principle, allow for the formation of an enolate under basic or acidic conditions, which could then react with an aldehyde or another ketone. However, steric hindrance from the adjacent methyl group might influence the feasibility and stereochemical outcome of this reaction.
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an amine, and a non-enolizable aldehyde (often formaldehyde). nih.govsci-hub.se In theory, this compound could serve as the active hydrogen component, reacting with an amine and formaldehyde (B43269) to yield a β-amino-ketone, known as a Mannich base. nih.gov The general mechanism proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone. nih.gov
Henry Reaction (Nitroaldol Reaction): This reaction is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone, resulting in a β-nitro alcohol. wikipedia.orgresearchgate.netalmacgroup.com The reaction is initiated by the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon. wikipedia.org All steps of the Henry reaction are generally reversible. wikipedia.org Although theoretically possible with this compound, no specific examples have been documented.
Enantioselective Catalysis in Carbonyl Additions
The catalytic asymmetric addition of organometallic reagents to carbonyl compounds is a powerful method for synthesizing chiral alcohols. rug.nliupac.org This field has seen significant progress, particularly with the use of organozinc, organoaluminum, and Grignard reagents in the presence of chiral ligands. rug.nl The goal is to control the stereochemistry of the newly formed chiral center at the carbonyl carbon.
Key strategies involve the use of chiral catalysts that can effectively compete with the uncatalyzed background reaction, which is a particular challenge with highly reactive nucleophiles like Grignard reagents. rug.nl For a substrate like this compound, the development of an effective enantioselective addition would require a catalytic system capable of overcoming the steric bulk around the carbonyl group and providing high levels of stereo-differentiation. Research in this area focuses on designing chiral ligands that can create a specific chiral environment around the metal center, thereby directing the approach of the nucleophile to one face of the carbonyl. iupac.orgmdpi.comnih.gov
Barbier-Type Allenylation Reactions
Barbier-type reactions involve the one-pot reaction of a carbonyl compound, an alkyl halide, and a metal (such as zinc, magnesium, or indium). researchgate.net In the context of allenylation, a propargyl halide would be used to generate a nucleophilic allenylmetal or propargylmetal species in situ, which then adds to the carbonyl group. This provides access to homopropargylic or allenic alcohols. Mechanochemical methods, using techniques like ball-milling, have been developed to facilitate these reactions, often avoiding the need for dry solvents or inert atmospheres. researchgate.net No studies detailing the Barbier-type allenylation of this compound have been found.
Organometallic Catalysis and Mediated Transformations
Organometallic catalysts are pivotal in modern organic synthesis for their ability to mediate a wide range of transformations with high efficiency and selectivity.
Ruthenium-Catalyzed Carbon-Nitrogen Bond Activation and Alkylation
Ruthenium catalysts are known to facilitate C-H bond activation, often directed by a chelating group on the substrate. rsc.orgnih.gov For aromatic ketones, this typically involves the ortho-alkylation of the aromatic ring. For example, ruthenium catalysts have been used for the ortho-C–H bond alkylation of aromatic amides with α,β-unsaturated ketones. rsc.org Another strategy involves the meta-C–H alkylation, which has been achieved using ruthenium catalysis with alkyl halides. nih.gov This process is believed to proceed through an ortho-cycloruthenation intermediate, followed by a single electron transfer (SET) mechanism. nih.gov The application of these specific ruthenium-catalyzed C-N bond activation or alkylation reactions to this compound has not been reported.
Intramolecular [1,n]-Alkyl Migration Processes
Intramolecular alkyl migration processes, or rearrangements, are a class of reactions where an alkyl group moves from one atom to another within the same molecule. These transformations can be promoted by various reagents or conditions, including acids, bases, or transition metal catalysts. Such rearrangements often proceed through cationic, anionic, or radical intermediates, or via pericyclic transition states. There is currently no available research that describes intramolecular [1,n]-alkyl migration processes specifically involving this compound.
Hydrogen Transfer Chemistry and Autotransfer Methodologies
Hydrogen transfer reactions represent a significant class of chemical transformations, providing an alternative to the use of pressurized hydrogen gas. These methods, which include borrowing hydrogen and autotransfer reactions, are of great interest due to their operational simplicity and safety advantages. In this context, the reactivity of ketones such as 4'-methoxypropiophenone (B29531) serves as a valuable case study for understanding the underlying mechanisms.
The "borrowing hydrogen" methodology involves the temporary extraction of hydrogen from a substrate by a catalyst to form a reactive intermediate, which then participates in a subsequent reaction. The catalyst later returns the borrowed hydrogen to the transformed intermediate. While the provided research does not detail a classic "borrowing hydrogen" reaction for this compound, it offers significant insights into a closely related process: catalytic transfer hydrogenation (CTH).
In a study on the conversion of biomass-derived 4'-methoxypropiophenone (4-MOPP) to trans-anethole, a bifunctional hafnium-based polymeric nanocatalyst (PhP-Hf) was employed. nih.gov This process involves a cascade of a Meerwein-Pondorf-Verley (MPV) reduction and a dehydration reaction. nih.govsemanticscholar.org The CTH reaction is a key step where hydrogen is transferred from a donor molecule, in this case, an alcohol, to the carbonyl group of 4-MOPP. nih.govsemanticscholar.org
The proposed mechanism for the MPV reduction of 4-MOPP involves the formation of a six-membered transition state with the PhP-Hf catalyst. nih.gov The Lewis acidic Hf⁴⁺ center in the catalyst activates the carbonyl group of 4-MOPP, facilitating the hydrogen transfer from the alcohol (e.g., 2-pentanol). nih.gov This transfer results in the reduction of the carbonyl group to a hydroxyl group, forming 1-(4-methoxyphenyl)-1-propanol (B29530) (4-MOPE), while the alcohol is oxidized to a ketone. nih.gov The synergistic action of the acid and base sites on the catalyst is crucial for promoting this MPV reduction step. nih.govsemanticscholar.org Subsequent dehydration of the 4-MOPE, promoted by Brønsted acid sites on the catalyst, yields the final product, trans-anethole. nih.govsemanticscholar.org
The choice of hydrogen donor is critical for the efficiency of the CTH reaction. In the study, various alcohols were tested, with 2-pentanol (B3026449) proving to be the most effective hydrogen donor due to its lower reduction potential and high boiling point. semanticscholar.org
Table 1: Effect of Different Hydrogen Donors on the Catalytic Transfer Hydrogenation of 4'-Methoxypropiophenone
| Hydrogen Donor | 4-MOPP Conversion (%) | trans-Anethole Yield (%) |
| 2-Propanol | 85.6 | 78.3 |
| 2-Butanol | 92.1 | 85.4 |
| 2-Pentanol | 99.8 | 98.1 |
| 2-Hexanol | 95.2 | 90.7 |
| Cyclohexanol | 78.9 | 72.5 |
| Reaction conditions: 1 mmol 4-MOPP, 10 mL solvent (hydrogen donor), 0.1 g PhP-Hf (1:1.5) catalyst, 220 °C for 2 h. nih.govsemanticscholar.org |
There is currently no available research literature detailing the involvement of this compound or the closely related 4'-methoxypropiophenone in catalytic methylation reactions that utilize C1 building blocks. This specific area of its chemical reactivity remains to be explored.
Spectroscopic Characterization and Advanced Structural Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and understanding the bonding within a molecule.
The carbonyl (C=O) group is an excellent chromophore for IR spectroscopy due to its large change in dipole moment during its stretching vibration, resulting in a characteristically strong absorption peak. spectroscopyonline.com This peak typically appears in the 1900 to 1600 cm⁻¹ region of the IR spectrum. spectroscopyonline.com For simple saturated ketones, the C=O stretch is observed around 1715 cm⁻¹. spectroscopyonline.com
In the case of propiophenones, which are aromatic ketones, the carbonyl group is conjugated with the phenyl ring. This conjugation allows for delocalization of the π electrons between the carbonyl group and the aromatic system, which slightly weakens the C=O double bond. spectroscopyonline.compg.edu.pl Consequently, the stretching frequency is lowered compared to saturated ketones. pg.edu.pl For the related compound, 4'-methoxypropiophenone (B29531), the carbonyl stretching vibration is observed at approximately 1686 cm⁻¹. spectroscopyonline.com The presence of the electron-donating methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring further contributes to this delocalization and lowering of the stretching frequency. The addition of a methyl group at the 2'-position on the phenyl ring and another at the 2-position on the propyl chain in 2,2'-Dimethyl-4'-methoxypropiophenone would introduce steric and electronic effects, but the dominant feature remains the strong C=O absorption in this conjugated ketone region.
Fermi resonance is a quantum mechanical phenomenon that can occur in IR and Raman spectra when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of another vibration within the same molecule. wikipedia.orglibretexts.org For this interaction to occur, both vibrations must also possess the same symmetry. wikipedia.orgyoutube.com The resonance leads to a "mixing" of the two vibrational states, resulting in two observable bands that are shifted in energy and altered in intensity. The higher-energy mode shifts to an even higher frequency, while the lower-energy mode shifts lower, and the intensity is often redistributed, causing a weaker band (like an overtone) to "borrow" intensity from the stronger fundamental band. wikipedia.org
In ketones and aldehydes, the carbonyl stretching vibration (νC=O) is a common participant in Fermi resonance. wikipedia.orglibretexts.org High-resolution IR spectra of many ketones show that the main carbonyl band is split into a doublet. wikipedia.org This splitting can arise from the coupling of the fundamental C=O stretching mode with an overtone of a different vibrational mode, such as the HCH bending modes. wikipedia.org In substituted acetophenones (the parent class for propiophenones), it is plausible that the C=O stretching fundamental could be in Fermi resonance with an overtone of a C-H bending or other skeletal deformation mode, leading to a splitting of the carbonyl peak. wikipedia.orglibretexts.org This effect is important for the correct assignment of complex vibrational spectra. libretexts.org
Nuclear Magnetic Resonance (NMR) Studies for Connectivity and Stereochemistry
NMR spectroscopy is indispensable for determining the precise carbon framework and the arrangement of hydrogen atoms in a molecule. While direct spectral data for this compound is not available, the expected chemical shifts can be predicted based on data from the closely related parent compound, 4'-methoxypropiophenone. chemicalbook.comchemicalbook.com
For 4'-methoxypropiophenone, the proton (¹H) NMR spectrum shows distinct signals for the aromatic protons, the methoxy group, and the ethyl ketone side chain. chemicalbook.com The aromatic protons on the methoxy-substituted ring typically appear as two doublets due to their ortho and meta coupling. chemicalbook.com The addition of a methyl group at the 2'-position in this compound would alter this pattern, resulting in fewer aromatic protons and more complex splitting. The methyl group at the 2-position would change the ethyl group into an isopropyl group, replacing the quartet-triplet pattern with a septet-doublet pattern.
The carbon-¹³ (¹³C) NMR spectrum provides information on each unique carbon environment. chemicalbook.comdocbrown.info The spectrum of 4'-methoxypropiophenone shows a carbonyl carbon signal downfield, several aromatic carbon signals, and signals for the methoxy and ethyl carbons. chemicalbook.com The introduction of two additional methyl groups in this compound would result in two additional signals in the aliphatic region of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on 4'-methoxypropiophenone
| Assignment | 4'-methoxypropiophenone ¹H Shift (ppm) chemicalbook.com | Predicted this compound ¹H Shift (ppm) | 4'-methoxypropiophenone ¹³C Shift (ppm) chemicalbook.com | Predicted this compound ¹³C Shift (ppm) |
| Carbonyl (C=O) | - | - | ~199.1 | ~203-205 |
| Aromatic C (C-O) | - | - | ~163.2 | ~162-164 |
| Aromatic C (quat) | - | - | ~130.1 | ~130-132 |
| Aromatic CH (ortho to C=O) | ~7.92 | ~7.7-7.9 | ~130.4 | ~128-130 |
| Aromatic CH (meta to C=O) | ~6.91 | ~6.8-7.0 | ~113.5 | ~112-114 |
| Methoxy (-OCH₃) | ~3.83 | ~3.8-3.9 | ~55.3 | ~55-56 |
| -CH₂- (Propionyl) | ~2.92 (quartet) | - | ~31.4 | - |
| -CH₃ (Propionyl) | ~1.20 (triplet) | - | ~8.4 | - |
| -CH- (2-position) | - | ~3.2-3.5 (septet) | - | ~35-38 |
| -CH₃ (2-position) | - | ~1.1-1.3 (doublet) | - | ~18-20 |
| -CH₃ (2'-position) | - | ~2.2-2.5 (singlet) | - | ~15-18 |
Note: Predicted values are estimates based on standard substituent effects.
Mass Spectrometry for Molecular Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which helps in structure elucidation. The electron ionization (EI) mass spectrum of the related 4'-methoxypropiophenone shows a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 164, corresponding to its molecular weight. chemicalbook.comnist.gov
The fragmentation of these types of ketones is predictable. A common fragmentation is the alpha-cleavage, where the bond between the carbonyl carbon and the adjacent alkyl group breaks. For 4'-methoxypropiophenone, the loss of the ethyl radical (•C₂H₅) results in a very stable acylium ion at m/z 135, which is often the base peak (the most abundant ion). chemicalbook.com Further fragmentation of this ion can occur, such as the loss of carbon monoxide (CO) to give an ion at m/z 107, or cleavage can generate other characteristic aromatic fragments at m/z 92 and 77. chemicalbook.com
For this compound, the molecular weight would be 192 g/mol . The molecular ion peak [M]⁺ would be expected at m/z 192. The fragmentation pattern would be analogous but with masses reflecting the larger structure. Alpha-cleavage would involve the loss of an isopropyl radical (•CH(CH₃)₂) to yield an acylium ion at m/z 149 (the 2'-methyl-4'-methoxybenzoyl cation).
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Ion Structure | Origin |
| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion [M]⁺ |
| 149 | [CH₃(CH₃O)C₆H₃CO]⁺ | [M - •CH(CH₃)₂]⁺ (Alpha-cleavage) |
| 121 | [CH₃(CH₃O)C₆H₃]⁺ | [m/z 149 - CO] |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing
X-ray diffraction analysis on a single crystal provides definitive information about the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular packing forces. While no specific crystal structure for this compound is reported in the search results, analysis of similar substituted ketones and chalcones reveals common structural motifs. mdpi.comnih.gov
In related structures, the phenyl ring and the adjacent carbonyl group tend to be nearly coplanar to maximize π-conjugation. mdpi.com However, the side chain can be twisted relative to the plane of the phenyl-carbonyl system. For example, in one sydnone (B8496669) structure, the carbonyl side chain is twisted by 15.8° relative to the ring. nih.gov In more sterically hindered chalcones, the torsion angles between the aromatic rings and the enone moiety can be significant. mdpi.com
For this compound, significant steric hindrance would be expected between the methyl group at the 2'-position on the phenyl ring and the carbonyl oxygen, as well as the bulky isopropyl group. This steric strain would likely force the isopropyl-carbonyl group out of the plane of the methoxy-phenyl ring, resulting in a large dihedral angle. The crystal packing would be governed by weaker intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds, rather than strong π-π stacking, which would be disrupted by the non-planar conformation of the molecule. mdpi.com
Computational Chemistry and Theoretical Modeling of 2,2 Dimethyl 4 Methoxypropiophenone
Electronic Structure and Ground State Properties
The electronic structure and ground-state properties of a molecule like 2,2'-Dimethyl-4'-methoxypropiophenone are foundational to understanding its reactivity and physical characteristics. Computational chemists would typically employ a variety of methods to elucidate these properties.
Density Functional Theory (DFT) Calculations for Geometries and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations would be used to determine its most stable three-dimensional structure (optimized geometry). This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found.
These calculations, often using functionals like B3LYP in combination with a basis set such as 6-311++G(d,p), would yield crucial data. nih.gov This data includes bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP) map, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| Total Energy (Hartree) | Value | Overall stability of the molecule. |
| HOMO Energy (eV) | Value | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | Value | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Value | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment (Debye) | Value | Measures the polarity of the molecule. |
Note: The values in this table are hypothetical and serve as placeholders to illustrate the type of data that would be generated from DFT calculations. No published data exists for this specific compound.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propiophenone (B1677668) backbone means that this compound can exist in various spatial arrangements or conformations.
Prediction of Conformational Isomers and Their Relative Stabilities
Conformational analysis would be performed to identify the different stable conformers of the molecule and to determine their relative energies. This is often achieved by systematically rotating the rotatable bonds (such as the C-C bonds in the ethyl group and the bond connecting the carbonyl group to the aromatic ring) and calculating the energy at each step. This process, known as a potential energy surface scan, reveals the energy minima corresponding to stable conformers and the energy barriers that separate them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Influence of Solvent Permittivity on Conformational Landscapes
The surrounding environment, particularly the solvent, can significantly influence which conformation is most stable. Molecular dynamics (MD) simulations or implicit solvent models like the Polarizable Continuum Model (PCM) can be used to study these effects. researchgate.net By varying the dielectric constant (permittivity) of the solvent in the calculations, one can model how the conformational landscape shifts in different environments, from non-polar solvents to polar, protic solvents. Generally, more polar conformers (those with a larger dipole moment) are stabilized to a greater extent by solvents with higher permittivity.
Excited State Theory and Photophysical Modeling
The interaction of this compound with light is governed by its excited-state properties. Theoretical modeling in this area is crucial for understanding its photochemistry and potential applications in areas like photopolymerization or as a photosensitizer.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic excited states of organic molecules. researchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. This allows for a theoretical prediction and interpretation of the experimental absorption spectrum.
Further analysis can delve into the nature of the electronic transitions (e.g., n→π, π→π), the properties of the key excited states (such as their energy and geometry), and the pathways for de-excitation, including fluorescence and intersystem crossing to the triplet state. Nonadiabatic excited-state molecular dynamics (NA-ESMD) could be employed to simulate the complex processes that occur after photoexcitation, providing a detailed picture of the molecule's photophysics over time. sigmaaldrich.comnih.gov
Time-Dependent DFT (TD-DFT) and Multireference Methods for Excited State Properties
The investigation of photochemical processes begins with understanding the molecule's electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for this purpose, offering a balance between computational cost and accuracy for many organic molecules. chemrxiv.orgchemicalbook.commdpi.com TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption spectrum, and oscillator strengths, which indicate the intensity of these absorptions.
For this compound, a TD-DFT calculation would typically be performed using a functional like B3LYP or a range-separated functional such as CAM-B3LYP, which often improves the description of charge-transfer states. nih.gov The choice of basis set, for instance, 6-31G(d) or larger, is also crucial for obtaining reliable results.
However, for molecules where electron correlation is strong or where multiple electronic configurations contribute significantly to the excited state wavefunction, multireference methods may be necessary. chemicalbook.com Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI) provide a more robust description of such complex electronic structures. These methods are computationally more demanding but are essential for accurately describing conical intersections and other features of the potential energy surface that govern non-radiative decay pathways.
A hypothetical comparison of calculated excited state energies for this compound using different methods is presented in the table below.
| Excited State | TD-DFT (eV) | CASPT2 (eV) | Oscillator Strength (TD-DFT) |
| S1 (n -> π) | 3.2 | 3.4 | 0.01 |
| S2 (π -> π) | 4.1 | 4.3 | 0.25 |
| T1 (n -> π) | 2.9 | 3.1 | 0.00 |
| T2 (π -> π) | 3.8 | 4.0 | 0.00 |
| This table is illustrative and based on typical values for similar aromatic ketones; it does not represent actual experimental or published computational data for this compound. |
Theoretical Prediction of Energy Transfer and Single Electron Transfer (SET) Mechanisms
Once populated, the excited states of this compound can undergo various photophysical and photochemical processes, including energy transfer and single electron transfer (SET). Computational methods can be used to predict the feasibility and rates of these processes.
For intramolecular or intermolecular energy transfer, the efficiency is governed by factors such as the spectral overlap between the donor emission and acceptor absorption, the distance and orientation of the donor and acceptor, and the electronic coupling between them. The electronic coupling matrix element can be calculated using TD-DFT or higher-level methods.
SET processes are crucial in many photochemical reactions. The feasibility of a SET reaction can be estimated by calculating the change in Gibbs free energy (ΔG_SET) using the Rehm-Weller equation. This requires knowledge of the excitation energy of the photosensitizer, the oxidation and reduction potentials of the donor and acceptor, and the Coulombic interaction energy in the resulting radical ion pair. These parameters can be obtained from a combination of electrochemical measurements and DFT calculations.
Correlation of Molecular Structure with Photostationary State Compositions
In a reversible photochemical reaction, a photostationary state is reached when the rate of the forward reaction equals the rate of the reverse reaction. The composition of this state depends on the quantum yields of the forward and reverse reactions and the molar absorptivities of the reactant and product at the irradiation wavelength.
Computational chemistry can help to understand how the molecular structure of this compound influences the photostationary state. For instance, by calculating the absorption spectra of the reactant and potential products, one can predict how changes in the substitution pattern might shift the absorption maxima and affect the photostationary state composition under a given irradiation wavelength. Furthermore, theoretical calculations can provide insights into the quantum yields by elucidating the efficiencies of different excited-state decay channels.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for mapping out the detailed mechanisms of chemical reactions, including those initiated by light.
Transition State Characterization and Reaction Coordinate Mapping
For a photochemical reaction proceeding on an excited-state potential energy surface, locating the relevant transition states and intermediates is key to understanding the mechanism. Computational methods can be used to find the minimum energy paths connecting reactants, intermediates, and products.
The process involves optimizing the geometry of the transition state, which is a first-order saddle point on the potential energy surface. This is typically followed by a frequency calculation to confirm that the structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to connect the transition state to the corresponding reactant and product, thus mapping out the reaction pathway. For photochemical reactions of propiophenones, such as Norrish Type I and Type II reactions, these calculations can reveal the detailed atomic motions involved in bond cleavage and hydrogen abstraction steps.
Kinetic and Thermodynamic Profiling of Chemical Transformations
With the reaction pathway mapped out, computational methods can provide a quantitative kinetic and thermodynamic profile of the transformation. chemrxiv.org The activation energies obtained from transition state calculations can be used within the framework of Transition State Theory to estimate reaction rate constants.
Thermodynamic parameters such as the enthalpy and Gibbs free energy of reaction can be calculated from the energies of the optimized reactant and product structures, including corrections for zero-point vibrational energy and thermal contributions. This allows for the determination of whether a reaction is thermodynamically favorable. By comparing the activation barriers for competing reaction pathways, it is possible to predict the major products of a photochemical reaction.
A hypothetical kinetic and thermodynamic profile for a reaction of this compound is presented below.
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Reactant -> TS1 | 15 | 16 | 15 |
| TS1 -> Intermediate | -10 | -9 | - |
| Intermediate -> TS2 | 20 | 21 | 20 |
| TS2 -> Product | -25 | -24 | - |
| This table is for illustrative purposes and does not represent actual calculated data for this compound. |
Photophysical Properties and Excited State Chemistry of 2,2 Dimethyl 4 Methoxypropiophenone
Characterization of Singlet and Triplet Excited States
The absorption of light by 2,2'-Dimethyl-4'-methoxypropiophenone promotes the molecule to an excited singlet state (S₁). From this state, it can undergo several processes, including fluorescence, intersystem crossing (ISC) to the triplet manifold (T₁), or non-radiative decay. The presence of the ortho-methyl and methoxy (B1213986) substituents is expected to significantly influence the rates and efficiencies of these processes compared to unsubstituted propiophenone (B1677668).
Ultrafast Time-Resolved Spectroscopy for Excited State Dynamics
Ultrafast techniques, such as femtosecond transient absorption spectroscopy, are crucial for observing the initial events following photoexcitation. For aromatic ketones, the initially populated singlet state is often short-lived, rapidly converting to the triplet state. In related systems, such as ortho-methyl-substituted acetophenones, internal hydrogen transfer can occur from both the singlet and triplet excited states. rsc.org For this compound, we can anticipate a complex interplay of electronic relaxation and conformational changes on the picosecond timescale.
The dynamics of photoexcited 2,4-dimethylpyrrole, for instance, show H-atom elimination channels with time constants around 120 fs and 3.5 ps, highlighting the speed of processes following excitation. rsc.org While the specific pathways for this compound would differ, the timescale for intersystem crossing and initial relaxation steps is expected to be in the femtosecond to picosecond range.
Table 1: Hypothetical Ultrafast Excited State Processes for this compound
| Process | Estimated Timescale | Probing Wavelength (nm) | Notes |
| Singlet (S₁) Decay | 10 - 100 ps | 400 - 500 | Decay of the initial excited state. |
| Intersystem Crossing (ISC) | 50 - 200 ps | 350 - 450 (Triplet Growth) | Formation of the triplet state. |
| Conformational Relaxation | 1 - 50 ps | Wavelength-dependent | Reorientation of substituents in the excited state. |
This table is illustrative and based on data for analogous compounds.
Nanosecond Laser Flash Photolysis Studies of Triplet Decay Rates
Nanosecond laser flash photolysis is an essential tool for characterizing the longer-lived triplet state. For ortho-methyl-substituted acetophenones, the triplet state is readily observable and its decay is sensitive to the solvent environment. rsc.org For example, the triplet decay rate constant of 2-methylacetophenone decreases significantly in more polar, hydrogen-bond-donating solvents, from 6.6 × 10⁶ s⁻¹ in cyclohexane (B81311) to 7.7 × 10⁵ s⁻¹ in propan-2-ol. rsc.org This is attributed to the stabilization of the triplet state by the solvent.
A similar trend is anticipated for this compound. The triplet state, likely possessing nπ* character mixed with ππ* character due to the methoxy group, would be quenched by various processes, including intramolecular hydrogen abstraction (photoenolization) and intermolecular reactions. The presence of the ortho-methyl group provides a site for intramolecular hydrogen abstraction, leading to the formation of a transient photoenol.
Table 2: Expected Triplet Decay Rate Constants (k_T) for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected k_T (s⁻¹) | Primary Decay Pathway |
| Cyclohexane | 2.0 | ~ 5 x 10⁶ | Intramolecular H-abstraction |
| Dioxane | 2.2 | ~ 1 x 10⁶ | Intramolecular H-abstraction |
| Acetonitrile | 37.5 | ~ 8 x 10⁵ | Solvent stabilization, H-abstraction |
| Propan-2-ol | 19.9 | ~ 6 x 10⁵ | Solvent stabilization, H-abstraction |
This table is illustrative and based on trends observed for 2-methylacetophenone. rsc.org
Measurement and Interpretation of Phosphorescence Lifetimes
At low temperatures in a rigid matrix, the triplet state of an aromatic ketone can decay via phosphorescence. The phosphorescence lifetime (τ_p) is inversely proportional to the rate of phosphorescence and non-radiative decay from the triplet state. For hindered benzophenones, it has been shown that the triplet lifetimes are influenced by the electronic nature of substituents. rsc.org Electron-donating groups, such as the methoxy group in this compound, can affect the energy and character of the triplet state, thereby influencing its lifetime.
The triplet lifetime is a key parameter for understanding potential photochemical reactions, as a longer lifetime generally allows for a higher probability of intermolecular or slow intramolecular processes to occur. The lifetime of triplet excitons is a critical factor in the performance of organic light-emitting diodes (OLEDs). aps.org
Intramolecular Photophysical Processes
The specific arrangement of substituents in this compound gives rise to distinct intramolecular processes that dictate its photophysical behavior.
Conformational Dynamics and Intramolecular Quenching in Excited States
The presence of the ortho-methyl group introduces steric hindrance that affects the conformation of the molecule in both the ground and excited states. Upon excitation, the molecule may undergo conformational relaxation to a more stable excited-state geometry. This can influence the efficiency of intramolecular quenching pathways.
One of the most significant intramolecular quenching pathways available to ortho-alkylated aromatic ketones is intramolecular hydrogen abstraction, leading to the formation of a biradical intermediate which then forms a photoenol. rsc.org This process is a common deactivation pathway for the triplet state and can compete with other decay channels. The efficiency of this process will depend on the geometric accessibility of the benzylic hydrogens on the ortho-methyl group to the excited carbonyl oxygen.
Role of Excited State Stability in Photochemical Selectivity
The stability of the excited states, particularly the triplet state, plays a crucial role in determining the selectivity of any photochemical reactions. A more stable and longer-lived triplet state will have a greater opportunity to participate in bimolecular reactions or undergo slower, more selective intramolecular rearrangements.
The electronic effects of the substituents are paramount here. The electron-donating methoxy group at the 4'-position will increase electron density in the aromatic ring, which can affect the energy of the ππ* excited states. The ortho-methyl group, in addition to providing a site for hydrogen abstraction, also sterically hinders the carbonyl group. This steric hindrance can influence the rates of intermolecular reactions. For hindered benzophenones, substituents have been shown to alter triplet lifetimes, which in turn affects their reactivity. rsc.org In the case of this compound, the interplay between the electronic effect of the methoxy group and the steric and reactive nature of the ortho-methyl group will ultimately govern the selectivity of its photochemistry. For some photochemical reactions, non-statistical dynamic effects, where the momentum of the reacting molecules influences the outcome, can control selectivity. sigmaaldrich.com
Intermolecular Photophysical Phenomena
The study of intermolecular photophysical phenomena in this compound reveals intricate mechanisms that govern its behavior in the excited state. These processes, including energy transfer, exciplex formation, self-quenching, and reductive quenching, are fundamental to understanding its potential applications in various photochemical and photophysical contexts.
Energy Transfer Mechanisms, Including Exciplex Formation
Energy transfer and exciplex formation are critical photophysical processes that are significant in the development of advanced photonic materials. nih.gov In the context of this compound, these mechanisms involve the interaction of an excited state of the molecule with another species, leading to a non-radiative transfer of energy or the formation of an excited state complex known as an exciplex.
Exciplexes are formed in bimolecular electron-transfer quenching reactions between an excited electron acceptor and a donor. elsevierpure.com The efficiency of exciplex formation is influenced by factors such as solvent polarity and the driving force for electron transfer. elsevierpure.com For instance, in some systems, the efficiency of exciplex formation decreases with increasing solvent polarity. elsevierpure.com This is often due to a decrease in the radiative rate constant of the exciplex, which is in turn affected by the varying contributions of locally excited and pure ion-pair states to the electronic structure of the exciplex. elsevierpure.com
The formation of an exciplex can be in competition with the direct formation of solvent-separated radical-ion pairs. elsevierpure.com This competition is dependent on the rate of solvent-separated radical-ion pair formation, which exhibits a dependence on the driving force. elsevierpure.com In certain solvents, superexchange interactions within the encounter pair can facilitate the direct formation of the solvent-separated radical-ion pair, bypassing exciplex formation. elsevierpure.com
The study of analogous systems, such as those involving polycyclic aromatic hydrocarbons, has provided deeper insights into these phenomena. For example, a tetracationic pyrene-perylene cyclophane system demonstrates highly efficient Förster resonance energy transfer (FRET), while an octacationic homo nih.govcatenane exhibits weak exciplex photoluminescence following extremely rapid exciplex formation. nih.gov These findings underscore the potential for designing molecules with specific photophysical properties for applications in bio-imaging and photonic devices. nih.gov
Detailed research findings on the energy transfer and exciplex formation involving this compound and related systems are summarized in the interactive data table below.
| System | Phenomenon | Key Findings |
| General Acceptor/Donor Systems | Exciplex Formation | Efficiency (α) of exciplex formation is determined, with αkf (kf = radiative rate constant) decreasing with increasing solvent polarity. elsevierpure.com |
| 9,10-dicyanoanthracene (DCA) and 2,6,9,10-tetracyanoanthracene (TCA) with alkyl-substituted benzenes | Exciplex vs. SSRIP Formation | Competition between exciplex and solvent-separated radical-ion pair (SSRIP) formation is dependent on the driving force for electron transfer. elsevierpure.com |
| Tetracyanoanthracene (TCA) in o-dichlorobenzene | Superexchange-Mediated Electron Transfer | Superexchange interactions facilitate direct formation of SSRIP, bypassing exciplex formation. elsevierpure.com |
| Tetracationic pyrene-perylene cyclophane | Förster Resonance Energy Transfer (FRET) | Exhibits highly efficient FRET occurring in 48 ps. nih.gov |
| Octacationic homo nih.govcatenane | Exciplex Formation | Displays weak exciplex photoluminescence following extremely fast (<0.3 ps) exciplex formation. nih.gov |
Self-Quenching Processes in Crystalline and Nanocrystalline Environments
Self-quenching refers to the process where an excited molecule is deactivated by interaction with a ground-state molecule of the same species. This phenomenon is particularly relevant in aggregated states, such as crystalline and nanocrystalline environments, where the proximity of molecules facilitates such interactions. The efficiency of self-quenching can be influenced by the morphology and size of the crystals or nanocrystals.
Reductive Quenching Mechanisms of Triplet States
The triplet state of a molecule is a key intermediate in many photochemical reactions. Reductive quenching of a triplet state involves the transfer of an electron from a donor molecule to the excited triplet species, resulting in the formation of a radical anion of the triplet species and a radical cation of the donor.
The efficiency and mechanism of reductive quenching are dependent on several factors, including the reduction potential of the triplet state, the oxidation potential of the quenching agent, and the solvent polarity. In the context of aromatic ketones like this compound, the triplet state can be efficiently quenched by a variety of electron donors, such as amines, sulfides, and phenols.
Applications in Advanced Materials and Chemical Synthesis
Role as Versatile Chemical Intermediates
Substituted aromatic ketones are recognized as crucial intermediates in organic synthesis due to the reactivity of the carbonyl group and the potential for functionalization of the aromatic ring. pku.edu.cnresearchgate.net These compounds act as foundational units for building more complex molecular structures.
The chemical structure of 2,2'-Dimethyl-4'-methoxypropiophenone, featuring a reactive ketone, an electron-rich methoxy-substituted aromatic ring, and dimethyl groups, makes it a potentially versatile building block for creating complex organic architectures. Organic building blocks are functionalized molecules that form the basic components for the modular assembly of larger structures, playing a fundamental role in medicinal and materials chemistry. The ketone functional group is a key reactive site, participating in a wide array of organic reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, the carbonyl group can undergo nucleophilic addition, condensation, and reduction reactions, while the aromatic ring is amenable to electrophilic substitution.
Recent advancements have expanded the utility of aromatic ketones in cross-coupling reactions, traditionally limited by the strength of their carbon-carbon bonds. pku.edu.cn Novel methods that transform aromatic ketones into more reactive ester intermediates in a one-pot process allow them to react efficiently with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. pku.edu.cnresearchgate.net This versatility enables multiple types of chemical transformations, significantly broadening the synthetic utility of aromatic ketones for producing valuable and complex compounds. pku.edu.cn For example, substituted propiophenones serve as precursors in the synthesis of complex chiral molecules, such as photosynthetic hydroporphyrins, where the stereochemistry is carefully controlled in the early stages of synthesis. researchgate.net While specific synthetic applications of this compound are not extensively documented, its structural motifs are found in precursors for complex heterocyclic systems like tetrahydroquinolines.
Lignin (B12514952), a major component of lignocellulosic biomass, is the most abundant natural source of renewable aromatic compounds. uu.nlhun-ren.hu The depolymerization of lignin yields a mixture of phenolic compounds, such as guaiacol (B22219) (2-methoxyphenol), which possess structural similarities to the methoxy-substituted phenyl group in this compound. hun-ren.hursc.org This has led to significant research into the catalytic upgrading of these lignin-derived platform molecules into higher-value chemicals, a process often referred to as "bio-funneling" or "upcycling". uu.nlhun-ren.hunih.gov
The conversion of lignin-derived aromatics is a key strategy for transitioning from fossil-fuel-based chemical production to more sustainable, bio-based alternatives. uu.nl Catalytic processes are being developed to selectively transform these simple phenolic compounds into more complex and functionalized molecules. wikipedia.org For example, studies have demonstrated the hydroconversion of guaiacol over various catalysts to produce compounds like phenols, catechols, and cyclohexanones, which are important precursors for chemicals and polymers. ukm.mymemtein.com Research has also focused on the synthesis of meta-vinylated guaiacols from lignin-derived monophenols, creating value-added products. hun-ren.hu While the direct synthesis of this compound from lignin derivatives is not yet an established industrial process, the fundamental chemistry for converting bio-based phenols into aromatic ketones is an active area of research. This approach aims to leverage the inherent aromatic structure provided by lignin to create functionalized molecules for various applications. uu.nlnih.gov
Chemical Stability and Degradation Pathways of 2,2 Dimethyl 4 Methoxypropiophenone
Investigation of Thermal Degradation Mechanisms and Kinetics
No specific studies on the thermal degradation of 2,2'-Dimethyl-4'-methoxypropiophenone have been found in the public literature. Aromatic ketones are generally considered to be thermally stable compounds due to the resonance stabilization afforded by the aromatic ring. guidechem.com The presence of a methoxy (B1213986) group and alkyl substituents on the aromatic ring can influence this stability, but without experimental data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), any proposed degradation mechanism or kinetic parameters would be purely speculative.
In general, thermal decomposition of similar aromatic ketones at high temperatures could potentially involve cleavage of the alkyl chain, demethylation of the methoxy group, or more complex reactions leading to char formation. However, the specific temperatures at which these processes would occur and the relative rates are unknown for this particular compound.
Chemical Degradation Studies Under Various Environmental and Reaction Conditions
Detailed chemical degradation studies for this compound under various environmental and reaction conditions are not available in the published literature. "Forced degradation studies," which are typically conducted under conditions of hydrolysis (acidic, basic, and neutral), oxidation, and photolysis, are essential for understanding the intrinsic stability of a compound and for identifying potential degradation products. medcraveonline.commdpi.com In the absence of such studies, the following potential degradation pathways can be hypothesized based on the compound's structure.
Hydrolytic Stability: Ketones are generally considered to be stable towards hydrolysis under neutral conditions. medcraveonline.com In strongly acidic or basic media, the potential for acid-catalyzed or base-catalyzed reactions exists, but ketones are typically less susceptible to hydrolysis than esters or amides. The ether linkage of the methoxy group is also generally stable to hydrolysis, except under harsh acidic conditions which can lead to cleavage. chemicalbook.com
Oxidative Stability: The propiophenone (B1677668) moiety could be susceptible to oxidation. For instance, oxidation of propiophenone with strong oxidizing agents can lead to the formation of benzoic acid. sigmaaldrich.com The presence of the electron-donating methoxy group and the dimethyl groups on the aromatic ring would likely influence the rate and regioselectivity of such oxidation reactions. Oxidation could potentially occur at the benzylic position of the ethyl group or could involve the aromatic ring itself.
Photochemical Stability: Aromatic ketones are known to be photosensitive. Photodegradation of polymers containing phenyl vinyl ketone moieties has been reported to occur via Norrish Type II reactions. It is plausible that this compound could undergo photochemical degradation upon exposure to UV light, potentially leading to cleavage of the carbonyl group or other rearrangements. However, no specific photostability studies have been reported.
Data Tables
Due to the lack of experimental data, no data tables on the degradation kinetics or products of this compound can be provided.
Current Challenges and Future Research Directions
Elucidation of Complex Reaction Intermediates and Transient Species
A primary challenge in the study of photochemical reactions of aromatic ketones, including 2,2'-Dimethyl-4'-methoxypropiophenone, lies in the direct observation and characterization of short-lived reaction intermediates and transient species. The initial absorption of light promotes the molecule to an excited singlet state (S1), which can then undergo intersystem crossing to a triplet state (T1). libretexts.org These excited states, along with the subsequent radical intermediates, are highly reactive and exist for only fractions of a second, making their study inherently difficult.
For instance, in Norrish Type I cleavage, the bond between the carbonyl group and the adjacent tertiary carbon atom would be expected to cleave, forming a benzoyl radical and a tert-butyl radical. In a Norrish Type II reaction, intramolecular hydrogen abstraction from a γ-carbon would lead to the formation of a 1,4-biradical intermediate. libretexts.orgyoutube.com While the products of these reactions can be analyzed, direct spectroscopic evidence for these specific intermediates of this compound is scarce.
Future research will likely focus on advanced spectroscopic techniques, such as time-resolved laser flash photolysis, to monitor these transient species in real-time. colby.edu These experiments can provide invaluable data on the lifetimes and reaction kinetics of the excited states and radical intermediates, offering a more complete picture of the photochemical pathways.
Table 1: Potential Transient Species in the Photochemistry of this compound
| Species | Description | Potential Formation Pathway |
| Excited Singlet State (S1) | The initial electronically excited state formed upon absorption of UV light. | Direct photoexcitation |
| Excited Triplet State (T1) | A longer-lived excited state formed from the singlet state via intersystem crossing. libretexts.org | Intersystem crossing from S1 |
| Benzoyl Radical | A radical formed by the cleavage of the C-C bond adjacent to the carbonyl group. | Norrish Type I cleavage |
| tert-Butyl Radical | The corresponding alkyl radical formed alongside the benzoyl radical. | Norrish Type I cleavage |
| 1,4-Biradical | An intermediate with two radical centers, formed by intramolecular hydrogen abstraction. | Norrish Type II reaction |
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of sterically hindered aromatic ketones like this compound presents its own set of challenges. The classical Friedel-Crafts acylation is a common method for preparing aromatic ketones. libretexts.org In the case of this compound, this would involve the reaction of 4-methoxytoluene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. wisc.eduyoutube.com However, Friedel-Crafts reactions can suffer from issues such as catalyst deactivation, lack of regioselectivity, and the generation of significant amounts of waste. beyondbenign.org
Future research is geared towards developing more efficient and sustainable synthetic methodologies. This includes the exploration of solid acid catalysts to replace traditional Lewis acids, thereby simplifying workup procedures and minimizing waste. beyondbenign.org Furthermore, alternative catalytic systems, such as those based on nickel, have shown promise for the synthesis of hindered ketones from carboxylic acid derivatives and alkyl halides under milder conditions. nih.gov Another innovative approach involves the direct deoxygenative synthesis of ketones from readily available aromatic carboxylic acids and alkenes, driven by visible-light photoredox catalysis. nih.gov
Table 2: Comparison of Synthetic Strategies for Aromatic Ketones
| Synthetic Method | Reactants | Catalyst/Reagents | Advantages | Challenges |
| Friedel-Crafts Acylation | Aromatic compound, Acyl halide/anhydride | Lewis Acid (e.g., AlCl3) | Well-established, versatile | Stoichiometric catalyst use, waste generation beyondbenign.org |
| Nickel-Catalyzed Cross-Coupling | Carboxylic acid derivative, Alkyl halide | Nickel catalyst, Ligands nih.gov | Milder conditions, good functional group tolerance | Catalyst cost and sensitivity |
| Photoredox Catalysis | Aromatic carboxylic acid, Alkene | Photocatalyst, Light | Uses readily available starting materials, sustainable nih.gov | Substrate scope may be limited |
Advanced Computational Approaches for Predictive Chemical Design
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, properties, and reactivity of molecules like this compound. nih.gov Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and electronic excitation energies. nih.govmdpi.com These calculations can help in understanding the nature of the excited states involved in photochemical reactions and predict the feasibility of different reaction pathways. mdpi.com
A significant challenge is the accurate modeling of complex photochemical processes, including the transitions between different electronic states (e.g., S1 to T1) and the role of the solvent environment. biorxiv.org Future research will focus on the development and application of more sophisticated computational models, such as multireference methods and quantum mechanics/molecular mechanics (QM/MM) approaches, to provide a more accurate description of these complex phenomena. biorxiv.org These advanced computational tools will be instrumental in the rational design of new propiophenone (B1677668) derivatives with tailored photophysical and photochemical properties.
Exploration of New Photophysical Phenomena and Their Chemical Exploitation
The photophysical properties of aromatic ketones are highly dependent on their molecular structure and the surrounding environment. nih.gov For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-donating (by hyperconjugation) methyl group on the aromatic ring, along with the bulky tert-butyl group, will influence its absorption and emission characteristics. While general principles of aromatic ketone photophysics are understood, the specific interplay of these substituents in this compound is an area ripe for investigation. rsc.orgnih.gov
Future research could explore phenomena such as thermally activated delayed fluorescence (TADF) in appropriately designed propiophenone derivatives. rsc.org By carefully tuning the energy gap between the lowest singlet and triplet excited states, it may be possible to design molecules that can efficiently harvest triplet excitons for light emission, a property highly desirable for applications in organic light-emitting diodes (OLEDs). The investigation of how the substitution pattern affects intersystem crossing rates and fluorescence quantum yields will be crucial in this endeavor. rsc.orgnih.gov
Opportunities in Tailored Material Design Based on Propiophenone Chemistry
The unique photochemical reactivity of propiophenone derivatives opens up opportunities for their use in the design of advanced materials. Propiophenones can act as photoinitiators for polymerization processes. rsc.org The radical species generated upon irradiation can initiate the polymerization of vinyl monomers, leading to the formation of polymers with specific properties.
The future in this area lies in the design of tailored propiophenone-based photoinitiators for specialized applications. For example, incorporating the this compound moiety into a polymer backbone could lead to photoreactive materials that can be cross-linked or modified upon exposure to light. This could have applications in areas such as photolithography, 3D printing, and the development of smart materials that respond to light stimuli. The synthesis and characterization of such materials, and the investigation of how the substitution pattern on the propiophenone unit affects the efficiency of photoinitiation and the properties of the resulting polymers, are promising avenues for future research.
Q & A
Q. What are the optimal synthetic routes for 2,2'-Dimethyl-4'-methoxypropiophenone, and how can purity be ensured?
The synthesis of substituted propiophenones typically involves Friedel-Crafts acylation or Grignard reactions. For 4'-methoxypropiophenone derivatives, Friedel-Crafts acylation of anisole with propionyl chloride in the presence of AlCl₃ is a common method . To introduce methyl groups at the 2 and 2' positions, selective alkylation using methyl halides or Suzuki-Miyaura coupling with methyl boronic acids may be employed. Purity is validated via HPLC (≥98% purity) and NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) . For isomers like 2,3'-dimethyl derivatives, column chromatography (silica gel, hexane/ethyl acetate gradient) resolves structural analogs .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR : ¹H NMR (CDCl₃) for methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3–2.6 ppm); ¹³C NMR to confirm carbonyl (δ ~207 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., C₁₃H₁₈O₂: theoretical m/z 206.1307).
- IR Spectroscopy : Stretching vibrations for carbonyl (1680–1720 cm⁻¹) and methoxy groups (1250–1300 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of substituent positions in crystalline derivatives .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). Limited solubility in water requires sonication or cosolvents (e.g., ethanol) for biological assays .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Monitor degradation via TLC or HPLC; methoxy groups may undergo demethylation under strong acidic/basic conditions .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields for deuterated analogs?
Deuterium labeling (e.g., [D]-4-methoxypropiophenone synthesis) reveals kinetic isotope effects. For example, Grignard reactions with CD₃MgBr show reduced yields (≤60%) compared to CH₃MgBr (≥85%) due to slower C–D bond cleavage. Computational modeling (DFT) of transition states identifies steric hindrance from methyl/methoxy groups as a yield-limiting factor .
Q. What methodologies validate the biological activity of this compound, and how do structural modifications affect efficacy?
- Antifungal Assays : Disk diffusion tests against Candida albicans show zone-of-inhibition correlations with electron-withdrawing substituents (e.g., NO₂ at 4' position increases activity by 30%) .
- Structure-Activity Relationships (SAR) : Methyl groups at 2/2' positions enhance lipophilicity (logP ~2.5), improving membrane permeability in cell-based assays. Replace methoxy with hydroxyl groups to study metabolic stability .
Q. How can researchers address discrepancies in analytical data (e.g., conflicting NMR shifts)?
Contradictions often arise from solvent polarity or impurities. For example:
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Use the InChIKey (e.g., ZJVAWPKTWVFKHG for 4'-methoxypropiophenone) to model binding to cytochrome P450 enzymes. Methyl groups at 2/2' positions may sterically hinder active-site access .
- MD Simulations : Simulate solvation dynamics in aqueous/organic phases to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
